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Compound of Interest

Compound Name: AMS-17

Cat. No.: B12418300 Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals to measure the activity of ADAM17 (A Disintegrin and

Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).

The protocols cover both cell-free enzymatic assays and cell-based shedding assays.

ADAM17 is a key enzyme involved in the ectodomain shedding of various transmembrane

proteins, including growth factors and cytokines like TNF-α.[1][2] Its dysregulation is linked to

inflammatory diseases and cancer, making it a significant therapeutic target.[1][3] Accurate

measurement of its activity is crucial for understanding its biological roles and for screening

potential inhibitors.[4][5]

Signaling Pathway: ADAM17-Mediated Substrate
Shedding
ADAM17 is a transmembrane protease that, upon activation by various stimuli, cleaves the

extracellular domain (ectodomain) of its substrates.[6] This process, known as "shedding,"

releases the soluble ectodomain, which can then act as a signaling molecule. The remaining

membrane-tethered portion of the substrate can also initiate intracellular signaling. The

activation of ADAM17 itself is a rapid and reversible process, often involving conformational

changes rather than just removal of its inhibitory pro-domain.[7]
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Caption: General mechanism of ADAM17 activation and substrate ectodomain shedding.

Protocol 1: In Vitro ADAM17 Activity Assay Using a
Fluorogenic Peptide Substrate
This protocol describes a direct enzymatic assay to measure the activity of purified,

recombinant ADAM17 using a fluorescence resonance energy transfer (FRET) peptide

substrate.[8] Cleavage of the peptide by ADAM17 separates a fluorophore from a quencher,

resulting in a measurable increase in fluorescence.[5]
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Caption: Workflow for the in vitro fluorogenic ADAM17 activity assay.

Materials and Reagents
Recombinant human ADAM17
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Fluorogenic ADAM17 peptide substrate (see Table 1)

Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴ % Brij-35.[9][10] (Note: Some protocols may vary,

e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35).[9]

Inhibitor of choice (e.g., TAPI-1, see Table 2) for control experiments.

DMSO (for dissolving substrate and inhibitors).

Black 96-well microplate.

Fluorescence microplate reader.

Methodology
Reagent Preparation:

Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.[9][10] Store

aliquots at -70°C, protected from light.[10]

Dilute the recombinant ADAM17 enzyme to the desired concentration in Assay Buffer. The

optimal concentration should be determined empirically.

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to

the final desired concentration (typically around 10 µM).[9][10]

If testing inhibitors, prepare serial dilutions in DMSO.

Assay Procedure:

Add 50 µL of Assay Buffer to each well of a black 96-well plate.

Add 20 µL of diluted ADAM17 enzyme to the appropriate wells. For background wells, add

20 µL of Assay Buffer instead.

Add 10 µL of the test inhibitor dilution or DMSO vehicle (final DMSO concentration should

be ≤1%).[9][10]

Pre-incubate the plate for 10-15 minutes at 37°C.
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Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

Immediately place the plate in a fluorescence reader pre-set to 37°C.

Data Acquisition:

Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes)

or as an endpoint reading after a fixed incubation time.

Use the appropriate excitation and emission wavelengths for the chosen substrate (see

Table 1).[9][10]

Data Analysis:

Subtract the background fluorescence (wells without enzyme) from all readings.

For kinetic reads, determine the initial reaction velocity (V₀) by calculating the slope of the

linear portion of the fluorescence vs. time curve.

For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit

the data to a four-parameter logistic curve to determine the IC50 value.[11]

Protocol 2: Cell-Based ADAM17 Shedding Assay
This protocol measures ADAM17 activity within a cellular context by quantifying the release of a

known ADAM17 substrate from the cell surface into the culture medium. This can be done by

monitoring an endogenous substrate (e.g., TNF-α) or an overexpressed, tagged substrate

(e.g., TGFα-AP).[2][7]
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Caption: Workflow for a cell-based ADAM17 substrate shedding assay.

Materials and Reagents
Cell line expressing the substrate of interest (e.g., THP-1 cells for endogenous TNF-α

shedding).[12]
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Cell culture medium and supplements.

Shedding Stimulant: Phorbol-12-myristate-13-acetate (PMA) or other stimuli like LPA, EGF,

or BzATP.[6][7]

ADAM17 inhibitor (e.g., GI254023X, TAPI-1) for control experiments.[7][13]

PBS (Phosphate-Buffered Saline).

ELISA kit or antibodies specific for the shed ectodomain.[14]

Cell lysis buffer.

Protein assay kit (e.g., BCA).

Methodology
Cell Culture:

Plate cells at an appropriate density in 24- or 48-well plates and grow to ~80-90%

confluency.

Inhibitor Pre-treatment:

Wash the cells once with serum-free medium or PBS.

Add fresh serum-free medium containing the desired concentration of ADAM17 inhibitor or

DMSO vehicle.

Pre-incubate for 30-60 minutes at 37°C.

Stimulation of Shedding:

Add the shedding stimulant (e.g., PMA at 1-15 ng/mL) to the wells.[6]

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[6][7] The optimal time

should be determined empirically.

Sample Collection:
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Following incubation, carefully collect the cell culture supernatant.

Centrifuge the supernatant (e.g., at 1000 x g for 15 minutes) to pellet any detached cells

and debris.[14]

Transfer the clarified supernatant to a new tube. Samples can be analyzed immediately or

stored at -80°C.

Quantification of Shed Substrate:

Use a specific ELISA kit to quantify the amount of shed ectodomain in the supernatant,

following the manufacturer's protocol.[14]

Alternatively, the shed protein can be detected by Western Blot analysis.

Data Analysis:

(Optional) Lyse the remaining cells in the plate and measure the total protein content to

normalize the shedding data to the cell number.

Calculate the concentration of the shed substrate in each sample using the standard curve

from the ELISA.

Compare the amount of shedding in stimulated vs. unstimulated cells and inhibitor-treated

vs. vehicle-treated cells.

Data Presentation
Table 1: Commercially Available Fluorogenic Substrates
for ADAM17
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Substrate
Name/Sequenc
e

Fluorophore/Q
uencher

Ex/Em (nm) Kм (µM) Vendor

TACE Substrate

III (DABCYL-

LAQAVRSSSR-

EDANS)

EDANS/DABCYL ~340 / ~490 ~19 Sigma-Aldrich

PEPDAB064

(Dabcyl-

PRAAAHomophe

TSPK(5FAM)-

NH₂)

5-FAM/Dabcyl 485 / 530 N/A BioZyme[9]

PEPDAB014

(Dabcyl-

EHADLLAVVAK(

5FAM)-NH₂)

5-FAM/Dabcyl 485 / 530 N/A BioZyme[10]

ES003 (Mca-

PLAQAV-Dpa-

RSSSR-NH₂)

Mca/Dpa N/A N/A R&D Systems

N/A: Data not readily available in the search results.

Table 2: Common ADAM17 Inhibitors and Reported IC₅₀
Values
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Inhibitor Target(s)
ADAM17 IC₅₀
(nM)

ADAM10 IC₅₀
(nM)

Notes

TAPI-1 ADAM17, MMPs 8090[13] N/A

Broad-spectrum

metalloproteinas

e inhibitor.

GI254023X
ADAM10/ADAM1

7
541,000[13] 5,300[13]

Highly selective

for ADAM10 over

ADAM17.[7][13]

Inhibitor 1
ADAM17/ADAM1

0
12[1] >10,000[1]

Highly selective

for ADAM17.

Inhibitor 2
ADAM17/ADAM1

0
4[1] 950[1]

Selective for

ADAM17.

Marimastat ADAM17, MMPs ~3,220 * N/A

Broad-spectrum

hydroxamate

inhibitor.[15]

*Value reported in µM and converted for consistency. This value reflects activity in a cell-based

assay.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution -
PMC [pmc.ncbi.nlm.nih.gov]

2. Evaluation of the contribution of different ADAMs to tumor necrosis factor alpha
(TNFalpha) shedding and of the function of the TNFalpha ectodomain in ensuring selective
stimulated shedding by the TNFalpha convertase (TACE/ADAM17) - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1059376/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1059376/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1059376/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2972273/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1059376/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pubmed.ncbi.nlm.nih.gov/34719595/
https://pubmed.ncbi.nlm.nih.gov/34719595/
https://www.benchchem.com/product/b12418300?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pubmed.ncbi.nlm.nih.gov/15292243/
https://pubmed.ncbi.nlm.nih.gov/15292243/
https://pubmed.ncbi.nlm.nih.gov/15292243/
https://pubmed.ncbi.nlm.nih.gov/15292243/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening
System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

5. bpsbioscience.com [bpsbioscience.com]

6. Ectodomain shedding by ADAM17 (a disintegrin and metalloproteinase 17) in canine
neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

7. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its
catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC
[pmc.ncbi.nlm.nih.gov]

9. biozyme-inc.com [biozyme-inc.com]

10. biozyme-inc.com [biozyme-inc.com]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development
[frontiersin.org]

14. fn-test.com [fn-test.com]

15. A New Inhibitor of ADAM17 Composed of a Zinc-Binding Dithiol Moiety and a Specificity
Pocket-Binding Appendage - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Experimental Protocols for
Measuring ADAM17 Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12418300#experimental-protocol-for-measuring-
adam17-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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